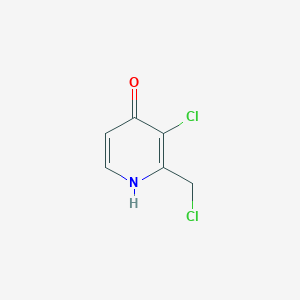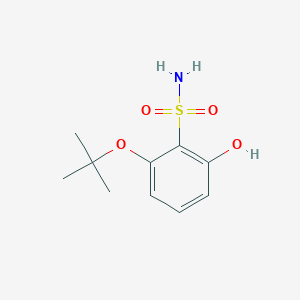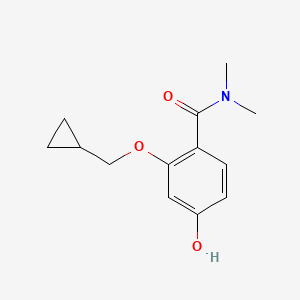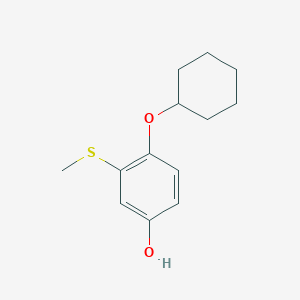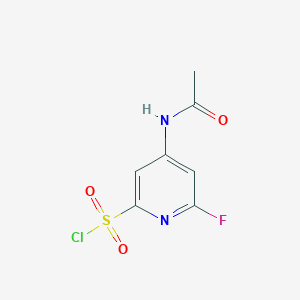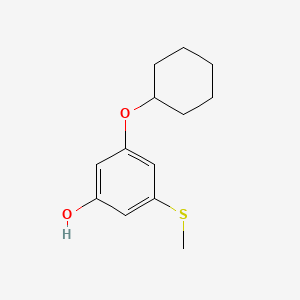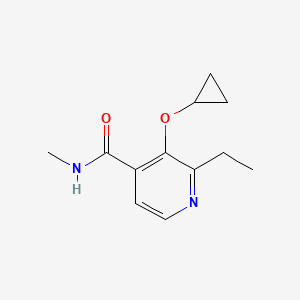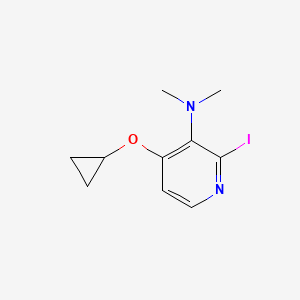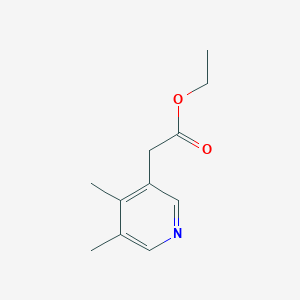
Ethyl (4,5-dimethylpyridin-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4,5-dimethylpyridin-3-YL)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a pyridine ring substituted with two methyl groups at positions 4 and 5, and an ethyl acetate group at position 3. The presence of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4,5-dimethylpyridin-3-YL)acetate typically involves the esterification of 4,5-dimethylpyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4,5-dimethylpyridine-3-carboxylic acid+ethanolH2SO4ethyl (4,5-dimethylpyridin-3-YL)acetate+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is typically purified using large-scale distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4,5-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4,5-dimethylpyridine-3-carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4,5-dimethylpyridine-3-carboxylic acid and ethanol.
Reduction: 4,5-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl (4,5-dimethylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma. Also used as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of ethyl (4,5-dimethylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 4,5-dimethylpyridine-3-carboxylic acid, which can then interact with molecular targets. The pyridine ring may also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4,5-dimethylpyridin-3-YL)acetate can be compared to other esters and pyridine derivatives:
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different chemical properties.
4,5-Dimethylpyridine-3-carboxylic acid: The parent carboxylic acid, which lacks the ester functionality but can be used to synthesize various derivatives.
The uniqueness of this compound lies in its combination of the ester and pyridine functionalities, providing a versatile platform for chemical modifications and applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 2-(4,5-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)5-10-7-12-6-8(2)9(10)3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
KFNHCLPJSAJBME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C(=CN=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


